
Glutarimide-Isoindolinone-NH-PEG3-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutarimide-Isoindolinone-NH-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide-Isoindolinone-NH-PEG3-COOH involves multiple steps, starting with the preparation of the glutarimide and isoindolinone moieties, followed by their conjugation with a polyethylene glycol (PEG) linker. The cereblon ligand is then attached to the PEG linker to form the final conjugate . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Glutarimide-Isoindolinone-NH-PEG3-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups such as the glutarimide and isoindolinone moieties . These reactions are facilitated by the use of common reagents like bases (e.g., sodium hydroxide) and nucleophiles (e.g., amines).
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide, methanol
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Targeted Protein Degradation : Glutarimide-Isoindolinone-NH-PEG3-COOH is used to develop PROTACs targeting oncogenic proteins. By degrading these proteins, researchers can inhibit tumor growth and overcome drug resistance.
- Case Study : In studies involving multiple myeloma, PROTACs utilizing this compound have shown promise in degrading the MYC oncogene, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Neurodegenerative Disorders
- Modulation of Protein Homeostasis : The compound can be employed to target misfolded or aggregated proteins associated with diseases like Alzheimer's and Parkinson's. By promoting their degradation, it may help restore cellular function.
- Case Study : Research has demonstrated that PROTACs incorporating this compound can effectively degrade tau protein aggregates in cellular models, suggesting potential therapeutic avenues for tauopathies .
Immunology
- Regulation of Immune Responses : The compound's ability to modulate protein levels can impact immune cell signaling pathways, making it a candidate for therapies aimed at autoimmune diseases or enhancing anti-tumor immunity.
- Case Study : Studies have indicated that PROTACs targeting specific immune checkpoint proteins can enhance T-cell responses against tumors, showcasing the versatility of this compound in immunotherapy .
Data Table of Applications
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Cancer Research | MYC degradation in multiple myeloma | Reduced proliferation and increased apoptosis |
Neurodegenerative Disorders | Tau protein degradation in Alzheimer's models | Restoration of cellular function |
Immunology | Targeting immune checkpoints for enhanced T-cell response | Improved anti-tumor immunity |
Wirkmechanismus
The mechanism of action of Glutarimide-Isoindolinone-NH-PEG3-COOH involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker plays a crucial role in maintaining the stability and solubility of the compound, allowing it to effectively interact with its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Another cereblon ligand used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with enhanced activity.
Pomalidomide: Another derivative with improved efficacy and reduced side effects.
Uniqueness
Glutarimide-Isoindolinone-NH-PEG3-COOH is unique due to its specific combination of glutarimide and isoindolinone moieties, which provide distinct chemical properties and reactivity . Additionally, the incorporation of the PEG linker enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .
Biologische Aktivität
Glutarimide-Isoindolinone-NH-PEG3-COOH is a synthesized compound that serves as an E3 ligase ligand-linker conjugate, primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This compound integrates a cereblon ligand, which is crucial for targeting specific proteins for ubiquitination and subsequent degradation, thereby offering significant potential in therapeutic applications, particularly in oncology and other disease models.
- Molecular Weight: 463.48 g/mol
- Chemical Formula: C22H29N3O8
- CAS Number: Not specified in the sources
- Structural Information:
- InChIKey: HYRLBRBJUKIXJO-UHFFFAOYSA-N
- SMILES Representation: OC(=O)CCOCCOCCOCCNC1=CC2CN(C3CCC(=O)NC3=O)C(=O)C=2C=C1
This compound operates by forming a complex with target proteins and E3 ligases, facilitating the ubiquitination process. This mechanism enables the targeted degradation of specific proteins involved in various pathological processes, including cancer progression and immune responses.
Efficacy in PROTAC Development
Research indicates that compounds like this compound can significantly enhance the efficacy of PROTACs by providing a stable link between the ligand and the target protein. This stability is crucial for effective protein degradation. Studies have shown that PROTACs utilizing this compound can effectively target various proteins, including:
- BET Proteins (e.g., BRD4)
- Estrogen Receptors
- Androgen Receptors
These targets are often implicated in cancer biology, making this compound a valuable tool in oncological research.
Table 1: Summary of Biological Activity Studies
Applications
- Cancer Therapy : The ability to selectively degrade oncogenic proteins positions this compound as a promising candidate for developing targeted cancer therapies.
- Immunology : Its role in modulating immune responses through targeted protein degradation can be beneficial in autoimmune diseases and immunotherapy.
- Drug Development : The compound's application as a linker in antibody-drug conjugates (ADCs) enhances the specificity and efficacy of therapeutic agents.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLBRBJUKIXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.